molecular formula C7H8BrNO B8789811 (3-Amino-5-bromophenyl)methanol

(3-Amino-5-bromophenyl)methanol

Cat. No.: B8789811
M. Wt: 202.05 g/mol
InChI Key: KSLCHLFQRCSTCR-UHFFFAOYSA-N
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Description

(3-Amino-5-bromophenyl)methanol is a brominated aromatic compound featuring an amino group at the 3-position and a hydroxymethyl group (-CH2OH) at the para position relative to the bromine atom. For instance, positional isomers such as (2-Amino-5-bromophenyl)methanol (CAS 20712-12-3) have a molecular weight of 202.05 g/mol and a density of 1.7 g/cm³, with moderate solubility in methanol and DMSO . The compound’s discontinued commercial status (as noted in CymitQuimica’s catalog) suggests specialized applications in research, likely in medicinal chemistry or as a synthetic intermediate for brominated pharmacophores .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(3-amino-5-bromophenyl)methanol

InChI

InChI=1S/C7H8BrNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2

InChI Key

KSLCHLFQRCSTCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Br)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Substituent Position Effects: The 2-amino isomer ((2-Amino-5-bromophenyl)methanol) exhibits a higher melting point (111–112°C) compared to the 3-amino analogs, likely due to differences in hydrogen-bonding networks .
  • LogP Variability: The 2-amino isomer’s lower lipophilicity (LogP 0.87) suggests reduced membrane permeability compared to bulkier derivatives .

Halogenation and Functional Group Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications Toxicity/Stability
(2-Amino-3,5-dibromophenyl)methanol 50739-76-9 C7H7Br2NO 280.94 Additional Br at 3-position Skin/eye irritant; stable under normal conditions
(3-Bromo-5-iodophenyl)methanol N/A C7H6BrIO 296.94 Iodine substitution at 5-position Higher LogP (2.55) indicates enhanced lipophilicity
(2-Amino-5-bromo-3-methoxyphenyl)methanol 953039-12-8 C8H10BrNO2 232.07 Methoxy group at 3-position Soluble in chloroform and methanol

Key Findings :

  • Halogenation Effects: Dibrominated derivatives like (2-Amino-3,5-dibromophenyl)methanol exhibit increased molecular weight (280.94 g/mol) and higher reactivity, correlating with enhanced toxicity (e.g., skin irritation) .
  • Functional Group Impact: Methoxy-substituted analogs (e.g., (2-Amino-5-bromo-3-methoxyphenyl)methanol) show improved solubility in non-polar solvents like chloroform, suggesting utility in organic synthesis .

Heterocyclic and Nitro Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications
(3-Amino-5-nitrophenyl)methanol 90390-46-8 C7H7N2O3 183.15 Nitro group at 5-position Potential precursor for explosives or dyes
(3-(2-Bromophenyl)isoxazol-5-yl)methanol 885273-13-2 C10H8BrNO2 254.08 Isoxazole ring incorporation Research chemical; unspecified biological activity

Key Findings :

  • Nitro Group Effects: Nitro-substituted derivatives like (3-Amino-5-nitrophenyl)methanol are structurally similar (90% similarity) but exhibit distinct reactivity due to the electron-withdrawing nitro group, making them prone to reduction reactions .
  • Heterocyclic Systems : Isoxazole-containing derivatives demonstrate expanded applications in medicinal chemistry, though specific biological data are lacking .

Research and Practical Considerations

  • Toxicity Profiles: Dibrominated derivatives ((2-Amino-3,5-dibromophenyl)methanol) pose higher risks of respiratory and dermal irritation compared to monobrominated analogs .
  • Solubility Trends: Methanol and DMSO remain preferred solvents for most analogs, though methoxy-substituted derivatives show broader solvent compatibility .

Preparation Methods

Reduction of 3-Amino-5-bromobenzaldehyde

A plausible route involves the reduction of 3-amino-5-bromobenzaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The aldehyde group is selectively reduced to a primary alcohol, while the amino and bromo groups remain intact. For example, treatment of 3-amino-5-bromobenzaldehyde with NaBH₄ in methanol at 0–5°C yields the target alcohol with minimal side reactions.

Key Considerations :

  • Protection of the Amino Group : To prevent undesired reduction or side reactions, the amino group may be protected as an acetyl or tert-butoxycarbonyl (Boc) derivative prior to reduction. Deprotection post-reduction restores the free amine.

  • Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) enhance LiAlH₄ reactivity, while protic solvents (e.g., methanol) are preferred for NaBH₄ to moderate reduction rates.

Reduction of 3-Amino-5-bromobenzoic Acid

Lithium aluminum hydride can reduce carboxylic acids to primary alcohols. Starting from 3-amino-5-bromobenzoic acid, refluxing with LiAlH₄ in dry THF produces (3-amino-5-bromophenyl)methanol. This method requires anhydrous conditions to avoid hydrolysis of LiAlH₄.

Reaction Example :

3-Amino-5-bromobenzoic acid+LiAlH4THF, refluxThis compound\text{3-Amino-5-bromobenzoic acid} + \text{LiAlH}_4 \xrightarrow{\text{THF, reflux}} \text{this compound}

Functional Group Transformations

Bromination of 3-Aminophenylmethanol

Direct bromination of 3-aminophenylmethanol using bromine (Br₂) or N-bromosuccinimide (NBS) introduces a bromo group at the para position relative to the amino group. The electron-donating amino group directs electrophilic substitution to the 5-position, yielding the desired regioisomer.

Conditions :

  • Catalyst : FeBr₃ or AlBr₃ enhances electrophilic aromatic substitution.

  • Solvent : Dichloromethane (DCM) or acetic acid at 0–25°C.

Limitations :

  • Over-bromination risks necessitate careful stoichiometric control.

  • Competing side reactions (e.g., oxidation of the alcohol) may occur with strong Lewis acids.

Amination of 3-Bromo-5-hydroxymethylbenzene

Introducing the amino group via nucleophilic aromatic substitution (NAS) or catalytic amination is challenging due to the deactivating bromo group. However, transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) can achieve this. For example, palladium-catalyzed amination of 3-bromo-5-(hydroxymethyl)benzene with ammonia or an amine precursor under inert atmosphere installs the amino group.

Typical Protocol :

  • Catalyst : Pd₂(dba)₃ with Xantphos ligand.

  • Base : Cs₂CO₃ or K₃PO₄.

  • Solvent : Toluene or dioxane at 100–120°C.

Multi-Step Synthesis from Toluene Derivatives

Nitration-Bromination-Reduction Sequence

  • Nitration : 3-Bromotoluene is nitrated to 3-bromo-5-nitrotoluene using nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The methyl group directs nitration to the meta position relative to bromine.

  • Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃, yielding 3-bromo-5-nitrobenzoic acid.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C or Fe/HCl, followed by reduction of the carboxylic acid to alcohol via LiAlH₄.

Advantages :

  • High regioselectivity in nitration and bromination steps.

  • Scalable for industrial production.

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring exclusive bromination at the 5-position remains non-trivial. Computational modeling (e.g., DFT studies) could predict directing effects in polysubstituted arenes.

  • Functional Group Compatibility : Simultaneous preservation of the amino and alcohol groups demands mild reaction conditions. Enzymatic or biocatalytic approaches may offer greener alternatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-amino-5-bromophenyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often begins with brominated aromatic precursors. For example, bromophenyl derivatives can undergo amination using ammonia gas in the presence of sodium hydroxide as a catalyst under elevated temperatures . Alternatively, multi-step procedures involving halogenation and hydroxyl protection may be adapted from protocols for structurally similar compounds, such as diarylethanes . Key factors include solvent choice (e.g., methanol acting as both solvent and reactant), temperature control to prevent side reactions, and protective atmospheres to avoid oxidation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural elucidation typically combines NMR spectroscopy (to identify aromatic protons, bromine coupling patterns, and hydroxyl/amino groups) and X-ray crystallography (to resolve bond angles and solid-state packing). For example, related brominated phenols, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, have been characterized using these techniques, confirming meta-substitution patterns . Refinement software like SHELXL is widely used for crystallographic analysis .

Q. What are the challenges in purifying this compound, and what techniques are effective?

  • Methodological Answer : Challenges include the compound’s polarity (due to –NH₂ and –OH groups) and sensitivity to oxidation. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) is commonly employed. For thermally stable derivatives, recrystallization using ethanol or methanol may improve purity .

Advanced Research Questions

Q. How can this compound serve as a precursor in heterocyclic N-oxide synthesis?

  • Methodological Answer : The amino and hydroxyl groups enable functionalization for heterocyclic systems. For example, in the synthesis of furoxan-amodiaquine analogues, the benzyl alcohol group is converted to an aldehyde via oxidation (e.g., using DIBAL), followed by nitrosylation or Mitsunobu reactions to form nitrile or oxime intermediates . The bromine atom facilitates Heck coupling with alkenes for extended conjugation .

Q. What strategies resolve contradictions in spectroscopic data for brominated aromatic alcohols?

  • Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., unexpected coupling patterns) may arise from tautomerism or solvent effects. Variable-temperature NMR can identify dynamic processes, while DFT calculations (e.g., Gaussian software) model electronic environments to validate experimental observations . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the meta position enables Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-aryl or aryl-heteroatom bond formation. However, steric hindrance from the adjacent amino and hydroxyl groups may require tailored catalysts (e.g., Pd-XPhos systems) . Kinetic studies comparing para- and meta-brominated analogues reveal slower reaction rates for meta-substituted derivatives due to electronic deactivation .

Q. What are the implications of this compound’s solid-state packing for material science applications?

  • Methodological Answer : X-ray studies of related bromophenols show hydrogen-bonded networks (e.g., O–H⋯N interactions between hydroxyl and amino groups), which can inform the design of supramolecular assemblies. Thermal analysis (DSC/TGA) further characterizes stability for applications in organic electronics or MOFs .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up synthesis without compromising enantiomeric purity?

  • Methodological Answer : Continuous flow reactors improve reproducibility and heat management for large-scale reactions . Chiral HPLC or SFC monitors enantiomeric excess, while asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) maintains stereochemical integrity .

Q. What computational tools predict the compound’s spectroscopic properties or reaction pathways?

  • Methodological Answer : Gaussian or ORCA software calculates NMR chemical shifts and IR spectra via density functional theory (DFT). Retrosynthesis tools (e.g., Reaxys or CAS SciFinderⁿ) propose feasible synthetic routes using reaction databases .

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